molecular formula C14H17NO4 B1326781 ethyl 4,6-dimethoxy-3-methyl-1H-indole-2-carboxylate CAS No. 1134334-78-3

ethyl 4,6-dimethoxy-3-methyl-1H-indole-2-carboxylate

Cat. No. B1326781
CAS RN: 1134334-78-3
M. Wt: 263.29 g/mol
InChI Key: NVFCNFCLPKVPSW-UHFFFAOYSA-N
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Description

Ethyl 4,6-dimethoxy-3-methyl-1H-indole-2-carboxylate is a compound used for proteomics research . It has a molecular formula of C14H17NO4 and a molecular weight of 263.3 .


Molecular Structure Analysis

The molecular structure of ethyl 4,6-dimethoxy-3-methyl-1H-indole-2-carboxylate is based on the indole scaffold, which is a significant heterocyclic system in natural products and drugs . The compound contains a carboxylate group attached to the indole ring, along with methoxy and methyl substituents .


Chemical Reactions Analysis

While specific chemical reactions involving ethyl 4,6-dimethoxy-3-methyl-1H-indole-2-carboxylate are not detailed in the literature, indole derivatives are known to undergo a variety of reactions. For instance, the Fischer indole synthesis involves the reaction of an optically active cyclohexanone with phenylhydrazine hydrochloride to produce a tricyclic indole .

Scientific Research Applications

Cancer Treatment

Indole derivatives, including ethyl 4,6-dimethoxy-3-methyl-1H-indole-2-carboxylate, have been identified as biologically active compounds with potential in treating cancer cells. Their ability to interfere with cell biology makes them valuable in the development of anticancer therapies .

Antimicrobial Activity

These compounds also exhibit antimicrobial properties, which are increasingly important in the face of rising antibiotic resistance. They can be used to develop new treatments for bacterial, fungal, and viral infections .

Neurological Disorders

Research has shown that indole derivatives can play a role in treating various neurological disorders. Their interaction with brain chemistry allows them to be used in creating drugs for conditions such as Alzheimer’s and Parkinson’s disease .

Anti-inflammatory Applications

The anti-inflammatory properties of indole derivatives make them candidates for treating chronic inflammatory diseases. They can be formulated into medications that help reduce inflammation and associated pain .

Cardiovascular Health

Indole compounds have been linked to cardiovascular health, with potential applications in treating heart diseases. They may help in managing conditions like hypertension and atherosclerosis .

Diabetes Management

The role of indole derivatives in regulating glucose levels suggests they could be used in diabetes management. They may contribute to the development of new antidiabetic drugs .

Antiviral Agents

Specific indole derivatives have shown promise as antiviral agents. They could be used to create treatments for viruses, including influenza and other respiratory viruses .

Agricultural Chemistry

In agriculture, indole derivatives are used to synthesize plant hormones and growth regulators. These compounds can enhance crop yields and improve resistance to pests and diseases .

properties

IUPAC Name

ethyl 4,6-dimethoxy-3-methyl-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c1-5-19-14(16)13-8(2)12-10(15-13)6-9(17-3)7-11(12)18-4/h6-7,15H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVFCNFCLPKVPSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C=C(C=C2OC)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4,6-dimethoxy-3-methyl-1H-indole-2-carboxylate

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